molecular formula C11H12BrN3O B1446194 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416713-01-3

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1446194
CAS RN: 1416713-01-3
M. Wt: 282.14 g/mol
InChI Key: SCRSCJLITQRXRG-UHFFFAOYSA-N
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Description

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine, or 6-Br-THPP, is a pyridine-based heterocyclic compound that has been studied extensively in recent years due to its unique properties and potential applications. This compound has been used in a variety of synthetic processes, and has been found to have significant biological activity, including potential therapeutic and diagnostic applications.

Scientific Research Applications

Synthesis of 2H-Pyrans

The compound can be used in the synthesis of 2H-Pyrans . 2H-Pyrans are a structural motif present in many natural products and are a strategic key intermediate in the construction of many of these structures .

Antifungal Activities

The compound has shown antifungal activities against multiple plant pathogenic fungi . It has been used to investigate the regulatory mechanisms of fungal pathogenesis and growth .

Inhibition of Phytopathogenic Oomycetes

The compound has been used to investigate the potential molecular targets in the phytopathogenic oomycetes P. litchii . It has shown significant oomyticidal activities .

Nickel-Catalyzed Alkyl-Alkyl Suzuki Coupling Reactions

The compound can be used as a reactant for nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents .

5. Preparation of Selective Small-Molecule Melanocortin-4 Receptor Agonist The compound can be used in the preparation of a selective small-molecule melanocortin-4 receptor agonist . This has efficacy in a pilot study of sexual dysfunction in humans .

Preparation of Aliphatic Hydrocarbons

The compound can be used in the preparation of aliphatic hydrocarbons via nickel-catalyzed Suzuki cross-coupling with alkylboranes .

7. Preparation of 2-Hydroxyethyl Derivatives of Cardiolipin Analogs The compound can be used in preparing 2-hydroxyethyl derivatives of cardiolipin analogs .

Synthesis of Schiff Base

The compound can be used in the synthesis of a Schiff base . This Schiff base has shown potential for biological and sensing applications .

properties

IUPAC Name

6-bromo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-8-5-10-9(13-6-8)7-14-15(10)11-3-1-2-4-16-11/h5-7,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRSCJLITQRXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)N=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001176256
Record name 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001176256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

CAS RN

1416713-01-3
Record name 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416713-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001176256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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